molecular formula C10H10OS B8532722 2-Ethyl 6-hydroxybenzo[b]thiophene

2-Ethyl 6-hydroxybenzo[b]thiophene

Cat. No. B8532722
M. Wt: 178.25 g/mol
InChI Key: LFRFVBLYYIOVFP-UHFFFAOYSA-N
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Patent
US06869962B2

Procedure details

This material was prepared from 2-ethyl-6-methoxybenzo[b]thiophene 134a (2.30 g, 12 mmole) by treatment with BBr3 in a manner as previously described for example 1d to give a white solid (1.75 g, 82%). 1H NMR (DMSO-d6) δ9.43 (1H, s), 7.48 (1H, d, J=8.5 Hz), 7.16 (1H, d, J=2.2 Hz), 6.95 (1H, s), 6.78 (1H, dd, J=2.2, 8.5 Hz), 2.81 (2H, q, J=7.5 Hz), 1.26 (3H, t, J=7.5 Hz).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[C:9]([O:12]C)[CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2].B(Br)(Br)Br>>[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[C:9]([OH:12])[CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)C1=CC2=C(S1)C=C(C=C2)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC2=C(S1)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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